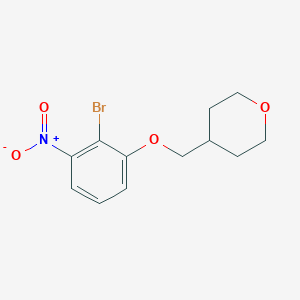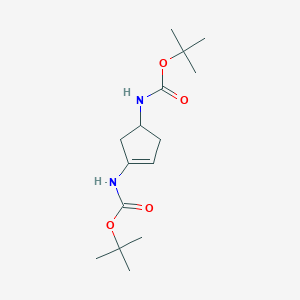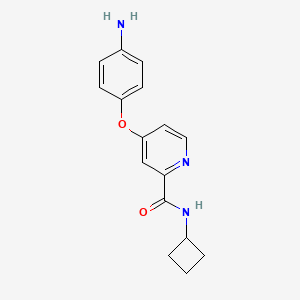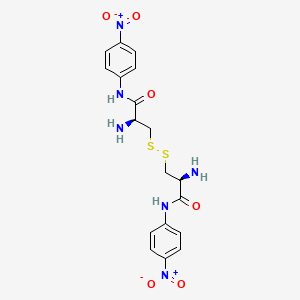
N-Cyclopropyl-4-hydroxy-2-trifluoromethyl-benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Cyclopropyl-4-hydroxy-2-trifluoromethyl-benzenesulfonamide is a synthetic organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a cyclopropyl group, a hydroxy group, and a trifluoromethyl group attached to a benzenesulfonamide core. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-4-hydroxy-2-trifluoromethyl-benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of a suitable aromatic compound to introduce the sulfonamide group.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under appropriate reaction conditions.
Cyclopropylation: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents like diazomethane or cyclopropyl bromide.
Hydroxylation: The hydroxy group can be introduced through hydroxylation reactions using oxidizing agents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
N-Cyclopropyl-4-hydroxy-2-trifluoromethyl-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, alkoxides.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzenesulfonamides.
科学的研究の応用
N-Cyclopropyl-4-hydroxy-2-trifluoromethyl-benzenesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of N-Cyclopropyl-4-hydroxy-2-trifluoromethyl-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards its targets, leading to its biological effects.
類似化合物との比較
Similar Compounds
- N-Phenyl-4-hydroxy-2-trifluoromethyl-benzenesulfonamide
- N-Cyclopropyl-4-hydroxy-2-methyl-benzenesulfonamide
- N-Cyclopropyl-4-hydroxy-2-chloro-benzenesulfonamide
Uniqueness
N-Cyclopropyl-4-hydroxy-2-trifluoromethyl-benzenesulfonamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity, metabolic stability, and binding affinity towards molecular targets, making it a valuable compound in various research applications.
特性
分子式 |
C10H10F3NO3S |
|---|---|
分子量 |
281.25 g/mol |
IUPAC名 |
N-cyclopropyl-4-hydroxy-2-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C10H10F3NO3S/c11-10(12,13)8-5-7(15)3-4-9(8)18(16,17)14-6-1-2-6/h3-6,14-15H,1-2H2 |
InChIキー |
YBEKEIKVOQPMSV-UHFFFAOYSA-N |
正規SMILES |
C1CC1NS(=O)(=O)C2=C(C=C(C=C2)O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


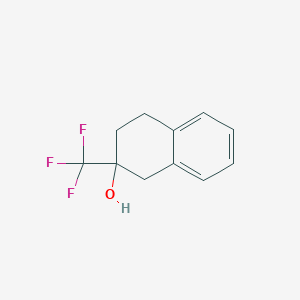
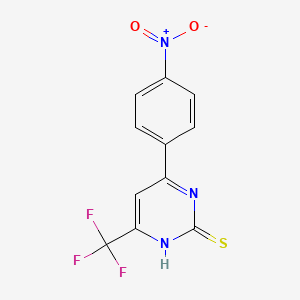
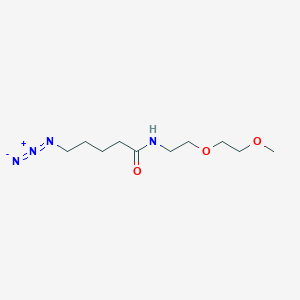
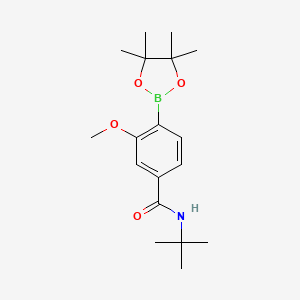
![Tris[(2,2,6,6-tetramethyl-5-oxo-3-hepten-3-yl)oxy]manganese](/img/structure/B13720322.png)

![B-[5-amino-2-(hydroxymethyl)phenyl]boronic acid hydrochloride](/img/structure/B13720332.png)
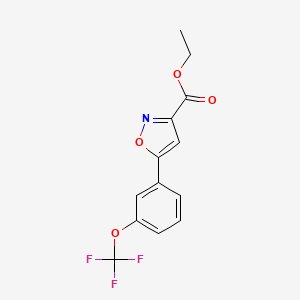
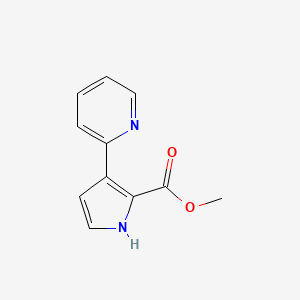
![2-[Amino-(3-nitro-phenyl)-methyl]-naphthalen-1-ol](/img/structure/B13720351.png)
